molecular formula C4H2ClF3 B14744997 1-Chloro-1,4,4-trifluorobuta-1,3-diene CAS No. 764-14-7

1-Chloro-1,4,4-trifluorobuta-1,3-diene

Cat. No.: B14744997
CAS No.: 764-14-7
M. Wt: 142.51 g/mol
InChI Key: HHVFKXOGZHRSDU-UHFFFAOYSA-N
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Description

1-Chloro-1,4,4-trifluorobuta-1,3-diene is a chemical compound with the molecular formula C4H2ClF3 It is a halogenated diene, characterized by the presence of chlorine and fluorine atoms attached to a butadiene backbone

Preparation Methods

The synthesis of 1-Chloro-1,4,4-trifluorobuta-1,3-diene typically involves halogenation reactions. One common method is the dehydrohalogenation of 1,4-dibromo-2-chlorobut-2-ene, which results in the formation of the desired diene . This reaction can be facilitated by the use of phase-transfer catalysts, which simplify the process and improve yield . Industrial production methods may involve similar halogenation and dehydrohalogenation steps, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Chloro-1,4,4-trifluorobuta-1,3-diene undergoes various types of chemical reactions, including:

    Electrophilic Addition: The compound can react with halogens or hydrogen halides, leading to the formation of addition products.

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.

    Polymerization: As a diene, it can participate in polymerization reactions to form polymers with unique properties.

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1,4,4-trifluorobuta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-1,4,4-trifluorobuta-1,3-diene exerts its effects involves its reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing fluorine atoms and the chlorine atom influences the compound’s reactivity, making it susceptible to electrophilic addition and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-Chloro-1,4,4-trifluorobuta-1,3-diene can be compared with other halogenated butadienes, such as:

Properties

CAS No.

764-14-7

Molecular Formula

C4H2ClF3

Molecular Weight

142.51 g/mol

IUPAC Name

1-chloro-1,4,4-trifluorobuta-1,3-diene

InChI

InChI=1S/C4H2ClF3/c5-3(6)1-2-4(7)8/h1-2H

InChI Key

HHVFKXOGZHRSDU-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)C=C(F)Cl

Origin of Product

United States

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